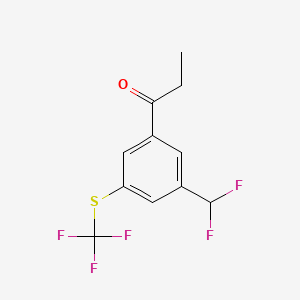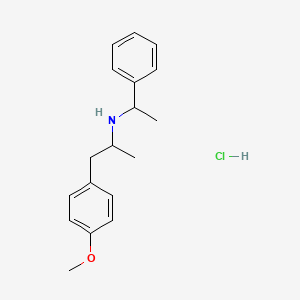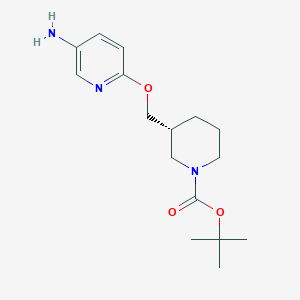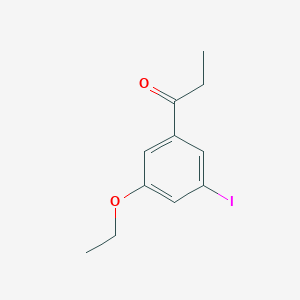
1-(3-Ethoxy-5-iodophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-5-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO2 and a molar mass of 304.12 g/mol . It is characterized by the presence of an ethoxy group and an iodine atom attached to a phenyl ring, along with a propanone group.
Méthodes De Préparation
The synthesis of 1-(3-Ethoxy-5-iodophenyl)propan-1-one typically involves the reaction of 3-ethoxy-5-iodobenzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Ethoxy-5-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Ethoxy-5-iodophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of iodine-containing compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxy-5-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The ethoxy and iodine groups can participate in various chemical interactions, while the propanone group can undergo nucleophilic addition reactions. These interactions can affect molecular pathways and biological processes .
Comparaison Avec Des Composés Similaires
1-(3-Ethoxy-5-iodophenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Ethoxy-4-iodophenyl)propan-1-one: Differing by the position of the iodine atom.
1-(3-Methoxy-5-iodophenyl)propan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group.
1-(3-Ethoxy-5-bromophenyl)propan-1-one: Differing by the presence of a bromine atom instead of iodine.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring .
Propriétés
Formule moléculaire |
C11H13IO2 |
|---|---|
Poids moléculaire |
304.12 g/mol |
Nom IUPAC |
1-(3-ethoxy-5-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO2/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
UWWHLUMVJQHMMK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=CC(=C1)I)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)

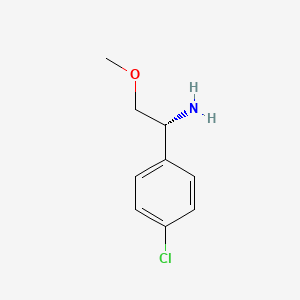
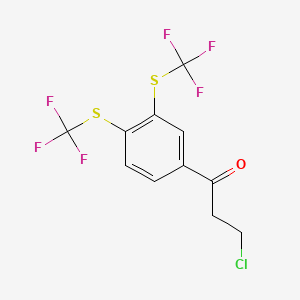
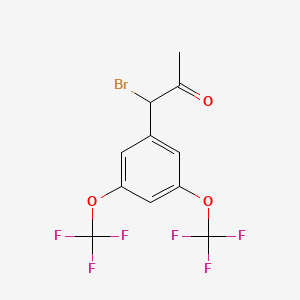
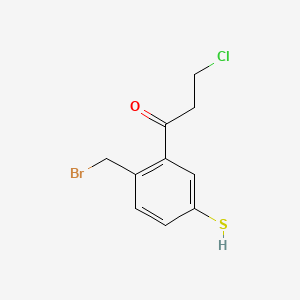
![(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14052780.png)
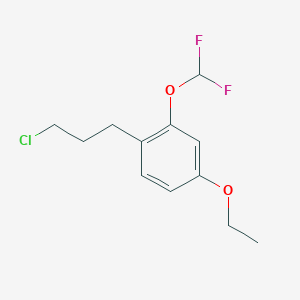
![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)

